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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B1678432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piperiacetildenafil is a chemical compound classified as a sildenafil analogue, belonging to

the pyrazolopyrimidinone class of molecules. Its chemical structure is closely related to

sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. While Piperiacetildenafil is
primarily documented as an intermediate in the synthesis of other pyrazolopyrimidinone

derivatives, its structural similarity to sildenafil suggests potential pharmacological activity. This

technical guide provides a comprehensive overview of the available information on the

chemical structure, properties, and potential biological context of Piperiacetildenafil, with a

focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties
The fundamental characteristics of Piperiacetildenafil are summarized below.

Table 1: Chemical and Physical Properties of Piperiacetildenafil
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Property Value Source

Molecular Formula C₂₄H₃₁N₅O₃ PubChem

IUPAC Name

5-[2-ethoxy-5-(2-piperidin-1-

ylacetyl)phenyl]-1-methyl-3-

propyl-6H-pyrazolo[4,5-

d]pyrimidin-7-one

PubChem

CAS Number 147676-50-4 PubChem

Molecular Weight 437.5 g/mol PubChem

Appearance
White to off-white solid

(Predicted)
ChemicalBook

Melting Point 149-152 °C ChemicalBook

Solubility
Chloroform (Sparingly),

Methanol (Slightly) (Predicted)
ChemicalBook

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Piperiacetildenafil is not

readily available in the public domain. However, based on the synthesis of structurally related

sildenafil analogues, a plausible synthetic route can be proposed. The synthesis of

pyrazolopyrimidinone derivatives typically involves a multi-step process.

A general synthetic approach would likely involve the initial synthesis of the pyrazole core,

followed by the construction of the fused pyrimidine ring. The final steps would involve the

introduction of the substituted phenyl group at the C5 position of the pyrazolopyrimidinone

scaffold.

Proposed Synthetic Workflow:
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Caption: Proposed synthetic workflow for Piperiacetildenafil.

Note: This represents a generalized scheme. The specific reagents, reaction conditions

(temperature, solvents, catalysts), and purification methods would require experimental

optimization.

Spectroscopic Data
Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for Piperiacetildenafil
are not available in published literature or public databases. However, based on the known

chemical structure, expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Piperiacetildenafil
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Data Type Predicted Characteristics

¹H NMR

- Signals in the aromatic region (phenyl group).-

Signals for the ethoxy group (quartet and

triplet).- Signals for the propyl group (triplet,

sextet, triplet).- Signals for the methyl group on

the pyrazole ring (singlet).- Signals for the

piperidine ring protons.- Signal for the

methylene group of the acetyl moiety.

¹³C NMR

- Resonances for aromatic carbons.-

Resonances for the carbonyl carbons

(pyrimidinone and acetyl groups).- Resonances

for the carbons of the pyrazole and pyrimidine

rings.- Resonances for the ethoxy, propyl,

methyl, and piperidine carbons.

Mass Spectrometry (MS)

- A molecular ion peak [M]⁺ or protonated

molecule [M+H]⁺ corresponding to the

molecular weight of 437.5. - Characteristic

fragmentation patterns involving cleavage of the

piperidine ring, the acetyl group, and the ether

linkage.

Potential Signaling Pathway and Mechanism of
Action
As a close structural analogue of sildenafil, Piperiacetildenafil is anticipated to act as a

phosphodiesterase type 5 (PDE5) inhibitor. The established signaling pathway for PDE5

inhibitors is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Signaling Pathway of PDE5 Inhibition:
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Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of

Piperiacetildenafil on PDE5.

In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn increases

the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a

second messenger, leading to the activation of protein kinase G (PKG) and subsequent

downstream signaling events that result in a decrease in intracellular calcium levels and

smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP. By

inhibiting PDE5, Piperiacetildenafil would be expected to prevent the breakdown of cGMP,

leading to its accumulation and an enhanced smooth muscle relaxant effect.

Conclusion
Piperiacetildenafil is a pyrazolopyrimidinone derivative and a structural analogue of sildenafil.

While it is primarily known as a synthetic intermediate, its chemical structure strongly suggests

potential activity as a PDE5 inhibitor. This technical guide has summarized the available

information on its chemical properties and proposed a plausible synthetic route and mechanism

of action based on related compounds. Further experimental investigation is required to fully

elucidate its synthetic protocol, spectroscopic characteristics, and pharmacological profile. The

data presented here serves as a valuable resource for researchers interested in the exploration

of novel sildenafil analogues for therapeutic applications.

To cite this document: BenchChem. [Piperiacetildenafil: A Technical Overview of a Sildenafil
Analogue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678432#what-is-the-chemical-structure-of-
piperiacetildenafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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